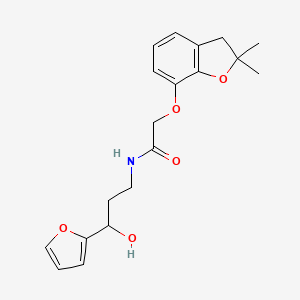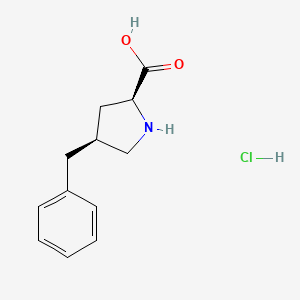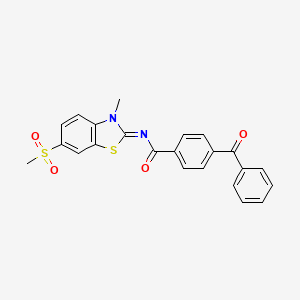
4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that exhibits potent biological activity and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been suggested that the compound may improve cognitive function and memory in individuals with neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride in lab experiments is its potent biological activity. It has been shown to exhibit significant effects at relatively low concentrations, making it a useful tool for studying various cellular processes. However, one of the limitations of using the compound is its potential toxicity. It is important to use appropriate safety precautions when handling the compound in the lab.
Direcciones Futuras
There are several future directions for research on 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride. One area of interest is the development of new derivatives of the compound that exhibit even greater biological activity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of the compound for use in humans.
Métodos De Síntesis
The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride has been reported in several studies. One of the most commonly used methods involves the reaction of 2-chloro-4-ethoxy-6-(piperidin-4-yloxy)pyrimidine with sodium methanethiolate in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit potent activity against certain types of cancer cells, including breast cancer, prostate cancer, and leukemia. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-ethoxy-2-methylsulfanyl-6-piperidin-4-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-3-16-10-8-11(15-12(14-10)18-2)17-9-4-6-13-7-5-9;/h8-9,13H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCADUUFGJCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)




![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)
![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2714817.png)



![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)